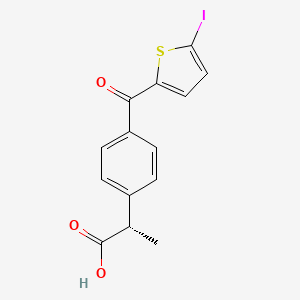
P-(2'-Iodo-5'-thenoyl)hydrotropic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by an aryl group and a phenyl group. The molecular formula of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid is C₁₄H₁₁IO₃S, and it has a molecular weight of 386.205 Da
Preparation Methods
The synthesis of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid involves several steps. One common synthetic route includes the iodination of a thiophene derivative followed by the introduction of a hydrotropic acid moiety. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process.
Chemical Reactions Analysis
P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid involves its interaction with specific molecular targets. One known target is the enzyme prostaglandin G/H synthase 1, where the compound acts as an inhibitor. This interaction disrupts the enzyme’s activity, leading to reduced production of prostaglandins, which are involved in inflammation and pain pathways .
Comparison with Similar Compounds
P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid can be compared with other aryl-phenylketones, such as:
- P-(2’-Bromo-5’-Thenoyl)Hydrotropic Acid
- P-(2’-Chloro-5’-Thenoyl)Hydrotropic Acid
- P-(2’-Fluoro-5’-Thenoyl)Hydrotropic Acid
The uniqueness of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C14H11IO3S |
|---|---|
Molecular Weight |
386.21 g/mol |
IUPAC Name |
(2S)-2-[4-(5-iodothiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H11IO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18)/t8-/m0/s1 |
InChI Key |
UIZPHGUBGPJBAR-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O |
Synonyms |
iodosuprofen p-(2'-iodo-5'-thenoyl)hydrotropic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















